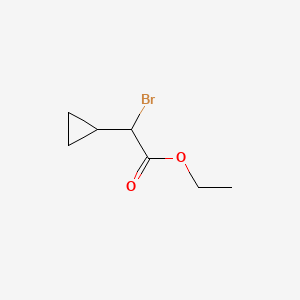

Ethyl 2-bromo-2-cyclopropylacetate

Übersicht

Beschreibung

Ethyl 2-bromo-2-cyclopropylacetate is an organic compound with the chemical formula C7H11BrO2. It is a colorless liquid with a special fragrance, insoluble in water but soluble in most organic solvents . This compound is an important intermediate in organic synthesis, commonly used in various chemical reactions .

Vorbereitungsmethoden

Ethyl 2-bromo-2-cyclopropylacetate can be synthesized by reacting 2-bromo-2-cyclopropylacetic acid with ethanol in the presence of an acidic catalyst. The reaction mixture is heated to facilitate the esterification process, followed by distillation and purification to obtain the final product . Industrial production methods typically involve similar steps but on a larger scale, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom in ethyl 2-bromo-2-cyclopropylacetate is highly reactive toward nucleophiles, enabling substitutions under mild conditions.

Key Examples:

-

Amine Substitution :

Reaction with 3,3-dimethylindoline in acetonitrile at 100°C for 16 hours in the presence of potassium carbonate yields ethyl 2-cyclopropyl-2-(3,3-dimethylindolin-1-yl)acetate (162 mg, 59% yield) . The product’s structure was confirmed via LCMS () and H NMR . -

Thiol Substitution :

While direct examples are sparse, analogous brominated esters react with thiols (e.g., ethanethiol) in basic conditions to form thioethers, suggesting similar feasibility for this compound.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | 3,3-Dimethylindoline, K₂CO₃, CH₃CN, 100°C, 16h | Ethyl 2-cyclopropyl-2-(3,3-dimethylindolin-1-yl)acetate | 59% |

Reduction Reactions

The ester and bromine groups are susceptible to reduction, enabling access to alcohols or hydrocarbons.

-

Sodium Borohydride (NaBH₄) :

Reduces the ester to a primary alcohol while retaining the cyclopropane ring. For example, reduction of this compound with NaBH₄ in ethanol yields 2-bromo-2-cyclopropylethanol. -

Lithium Aluminum Hydride (LiAlH₄) :

More aggressive reduction likely cleaves the ester to form a hydrocarbon, though specific data for this compound is limited.

Oxidation Reactions

Oxidation targets the ester or cyclopropane moiety:

-

Potassium Permanganate (KMnO₄) :

Oxidizes the ester to 2-bromo-2-cyclopropylacetic acid under acidic conditions. -

Chromium Trioxide (CrO₃) :

Similar oxidation pathways yield ketones or carboxylic acids, depending on reaction conditions.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening under specific conditions:

-

Acid-Catalyzed Hydrolysis :

In aqueous HCl, the cyclopropane ring opens to form a diol derivative, though this reaction requires further characterization for this compound .

Synthetic Case Study

A representative synthesis of this compound involves:

Wissenschaftliche Forschungsanwendungen

Ethyl 2-bromo-2-cyclopropylacetate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals . In medicinal chemistry, it is used to create compounds with potential therapeutic effects. In the field of agrochemicals, it is utilized in the synthesis of pesticides and herbicides. Additionally, it finds applications in the fragrance industry due to its unique aromatic properties .

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-2-cyclopropylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, which can include interactions with nucleophiles like amines, thiols, and other functional groups .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-2-cyclopropylacetate can be compared with similar compounds such as ethyl 2-bromoacetate and ethyl 2-chloro-2-cyclopropylacetate. While all these compounds serve as intermediates in organic synthesis, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability . The cyclopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.

Conclusion

This compound is a versatile and valuable compound in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and fragrances. Its unique chemical properties and reactivity make it an important intermediate for various scientific research and industrial applications.

Biologische Aktivität

Ethyl 2-bromo-2-cyclopropylacetate (C₇H₁₁BrO₂) is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a cyclopropyl group, which contributes to its unique reactivity and biological interactions. The molecular weight of this compound is approximately 207.07 g/mol, and it is often utilized as an intermediate in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.07 g/mol |

| CAS Number | 1200828-74-5 |

| Appearance | Colorless liquid |

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Bromination of Ethyl 2-cyclopropylacetate : This involves the addition of bromine to ethyl 2-cyclopropylacetate under controlled conditions.

- Electrophilic Substitution Reactions : The cyclopropane ring can undergo electrophilic substitution, allowing for the introduction of the bromine atom.

Enzyme Interaction and Metabolic Pathways

Research indicates that this compound interacts with various enzymes, potentially influencing metabolic pathways. Its structure allows it to act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopropylacetic acid, which may participate in further metabolic processes .

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

A notable case study involved a series of compounds designed to target the BAG3 protein, which is implicated in several cancers. Some derivatives displayed high affinity for BAG3 and demonstrated antiproliferative activity in micromolar ranges against human tumor cell lines . These findings suggest that this compound could be further explored for its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it can be compared with structurally related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Ethyl 2-amino-2-cyclopropylacetate | Contains an amino group instead of bromine | Exhibits different enzyme interactions |

| Ethyl 2-cyclopropylacetate | Lacks halogen substitution | Serves as a precursor for various derivatives |

| Cyclopropylacetic acid | Free acid form without ester functionality | More acidic properties, potentially different reactivity |

Future Directions in Research

The unique characteristics of this compound warrant further investigation into its biological activity. Potential research avenues include:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.

- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential.

- Development of Derivatives : Synthesizing new compounds based on its structure to enhance biological activity or reduce toxicity.

Eigenschaften

IUPAC Name |

ethyl 2-bromo-2-cyclopropylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAPHOMYBWYDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657919 | |

| Record name | Ethyl bromo(cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200828-74-5 | |

| Record name | Ethyl bromo(cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-2-cyclopropylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.